molecular formula C8H8FNO2 B15318731 4-Amino-3-fluoro-5-methylbenzoicacid

4-Amino-3-fluoro-5-methylbenzoicacid

Cat. No.: B15318731
M. Wt: 169.15 g/mol
InChI Key: YMHWVTQOVLACFS-UHFFFAOYSA-N
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Description

4-amino-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-fluoro-5-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-amino-3-fluoro-5-methylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction can produce various amines.

Scientific Research Applications

4-amino-3-fluoro-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-amino-3-fluoro-5-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The amino and fluorine groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-fluoro-4-methylbenzoic acid: Similar structure but different positioning of functional groups.

    4-amino-3-trifluoromethylphenol: Contains a trifluoromethyl group instead of a single fluorine atom.

    4-bromo-2-fluoro-5-methylbenzoic acid: Features a bromine atom instead of an amino group

Uniqueness

4-amino-3-fluoro-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-amino-3-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

YMHWVTQOVLACFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)F)C(=O)O

Origin of Product

United States

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